molecular formula C17H20N2O2 B2776072 2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946322-95-8

2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2776072
CAS No.: 946322-95-8
M. Wt: 284.359
InChI Key: SNMUANQQYZRBNJ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a phenyl ring substituted with two methyl groups, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and phenyl ring may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoxazole ring, the acetamide group, and the substituted phenyl ring. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Antipsychotic Potential and Behavioral Studies

A study on the antipsychotic potential of related chemical compounds, specifically focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealed novel potential antipsychotic agents. These compounds were evaluated for their behavioral effects in animal models and were found to exhibit an antipsychotic-like profile without interacting with dopamine receptors. This suggests potential applications in developing new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).

Corrosion Inhibition

Research on acetamide derivatives, including isoxazolidine and isoxazoline derivatives synthesized via 1,3-dipolar cycloaddition reactions, has demonstrated their effectiveness as corrosion inhibitors. These compounds were tested for their ability to prevent steel corrosion in acidic and mineral oil mediums, highlighting their potential industrial applications in protecting metals from corrosion (Yıldırım & Çetin, 2008).

Luminescence Sensing

A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showed that these compounds could be synthesized and utilized as fluorescence sensors. They exhibited selective sensitivity to benzaldehyde derivatives, indicating their potential use in chemical sensing and detection applications (Shi et al., 2015).

Structural and Fluorescence Studies

Research into the structural aspects of amide-containing isoquinoline derivatives has shown that these compounds can form salts and inclusion compounds with interesting fluorescence properties. This research suggests potential applications in materials science, especially in the development of fluorescent materials and sensors (Karmakar et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science, based on its structure and properties .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-13(9-12(11)2)10-16(20)18-17-14-5-3-4-6-15(14)19-21-17/h7-9H,3-6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUANQQYZRBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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